molecular formula C16H16O4 B3169832 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid CAS No. 938232-46-3

3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid

Cat. No.: B3169832
CAS No.: 938232-46-3
M. Wt: 272.29 g/mol
InChI Key: MDPAFLYBGZRDFD-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid (CAS: Not explicitly provided; structurally related to compounds in ) is a benzoic acid derivative featuring a methoxy group at the C-3 position and a 2-methylbenzyloxy group at C-2. Its molecular formula is C₁₆H₁₆O₄ with a molecular weight of 272.30 g/mol (inferred from ). The compound is structurally characterized by:

  • A benzoic acid backbone.
  • A methoxy (-OCH₃) substituent at position 2.
  • A 2-methylbenzyloxy (-OCH₂C₆H₄CH₃) group at position 3.

This compound is primarily utilized as a reference standard for drug impurities in pharmaceutical research, as suggested by its structural analogs (e.g., 3-methylbenzyl variant in ) .

Properties

IUPAC Name

3-methoxy-4-[(2-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-5-3-4-6-13(11)10-20-14-8-7-12(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPAFLYBGZRDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, which can be applied in medicinal chemistry and drug discovery. The compound can undergo various chemical reactions, including oxidation and reduction, making it valuable for synthesizing derivatives with different functional groups.

Synthesis Methods
The synthesis typically involves the reaction of 3-methoxybenzoic acid with 2-methylbenzyl chloride in the presence of a base like potassium carbonate. This reaction is conducted in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Reaction TypeReagentsProducts
OxidationKMnO4, CrO3Carboxylic acid derivatives
ReductionLiAlH4, NaBH4Alcohol derivatives
SubstitutionHNO3 (nitration), Br2 (bromination)Nitro or halogenated derivatives

Biological Applications

Biochemical Research
In biological research, this compound is employed as a reagent for studying protein interactions and modifications. It has been noted for its role in proteomics, where it aids in the analysis of protein structures and functions.

Enzyme Inhibition Studies
The compound has shown potential as an enzyme inhibitor in various biochemical assays. Its mechanism of action involves binding to enzyme active sites or allosteric sites, thereby modulating enzyme activity. This property is critical for understanding metabolic pathways and developing therapeutic agents.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for research and development purposes within chemical manufacturing sectors.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition of enzyme activity, suggesting potential therapeutic applications for managing metabolic disorders.

Case Study 2: Synthesis of Drug Derivatives

Research focused on synthesizing novel drug derivatives using this compound as a precursor. The derivatives exhibited promising biological activity against various disease models, highlighting the compound's utility in drug discovery.

Mechanism of Action

The specific mechanism of action for 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid is not well-documented. its effects are likely mediated through interactions with proteins and enzymes, altering their activity and function. The compound’s molecular structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methylbenzyloxy Substituents

The position of the methyl group on the benzyloxy substituent significantly influences physicochemical and biological properties:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Applications
3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid 2-methylbenzyl C₁₆H₁₆O₄ 272.30 Drug impurity reference; structural analog studies
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid (CAS: 938275-66-2) 3-methylbenzyl C₁₆H₁₆O₄ 272.29 Pharmaceutical reference standard
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (CAS: 838887-77-7) 4-methylbenzyl C₁₆H₁₆O₄ 272.30 Structural isomer; no specific bioactivity reported

Key Observations :

  • Solubility: Minor differences in substituent position may alter lipophilicity, affecting solubility in aqueous or organic solvents.

Functional Group Variations

Glucopyranosyloxy Derivatives

Compounds like 3-methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester () feature a sugar moiety instead of methylbenzyloxy. These derivatives exhibit enhanced bioavailability and specific bioactivities:

  • Antiviral Activity: Vanillic acid 4-(4′-O-methyl-β-glucopyranoside) (compound 81 in ) showed anti-HSV-1 activity (IC₅₀ = 1.3 µg/mL) .
  • Structural Complexity: The glucopyranosyl group increases molecular weight and polarity, influencing pharmacokinetics.
Cinnamic Acid and Phenylacetic Acid Derivatives
  • Cinnamic Acid Derivatives : Trimethylsilyl 3-methoxy-4-(trimethylsilyloxy)cinnamate () demonstrates modified thermal stability due to silyl protecting groups.
  • Phenylacetic Acid Derivatives : 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid () has a methylene group linking the aromatic ring to the carboxylic acid, altering acidity (pKa) and biological targeting .

Thermal and Chemical Stability

  • Thermal Degradation : Polyesters derived from vanillic acid (e.g., poly(ethylene vanillate)) degrade via β-scission and homolytic pathways at >300°C, producing fragments like 4-(2-hydroxyethoxy)-3-methoxybenzoic acid .
  • Steric Protection : The 2-methyl group in this compound may slow degradation compared to unsubstituted analogs.

Biological Activity

3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Chemical Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol

The structure features a methoxy group and a 2-methylbenzyl ether, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways associated with inflammation and pain relief.
  • Antioxidant Activity : The presence of the methoxy group suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has been tested against various bacterial strains. Preliminary results indicate efficacy against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these pathogens were found to be between 5 to 10 µg/mL, indicating moderate antimicrobial activity.

Antioxidant Properties

Studies have demonstrated that this compound scavenges free radicals effectively, contributing to its antioxidant capacity. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in cytokine levels
AntimicrobialEffective against S. aureus & E. coli
AntioxidantScavenging of free radicals

Case Study: Anti-inflammatory Mechanism

In a controlled study involving human macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 production. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or other inflammatory disorders.

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid, and how can reaction yields be maximized?

Methodological Answer:

  • Esterification Protocol : Adapt methods from analogous benzoic acid derivatives (e.g., 4-(OCTANOYLOXY)BENZOIC ACID). Use acidic conditions (e.g., H₂SO₄) to catalyze the esterification of 3-methoxy-4-hydroxybenzoic acid with 2-methylbenzyl bromide. Reflux the mixture at 80–100°C for 6–12 hours .
  • Purification : Recrystallize the product using ethanol/water or perform column chromatography with silica gel and a hexane/ethyl acetate gradient. Monitor purity via HPLC (>98% purity threshold) .
  • Yield Optimization : Adjust molar ratios (1:1.2 for acid:alkylating agent) and use anhydrous solvents to minimize hydrolysis side reactions .

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Compare peaks to reference data (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy group at δ 3.8–3.9 ppm) .
    • Mass Spectrometry (MS) : Validate molecular weight (calculated: 286.3 g/mol) via ESI-MS or MALDI-TOF .
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to confirm retention time consistency .

Q. What solvents and conditions are suitable for solubilizing this compound in biological assays?

Methodological Answer:

  • Solubility Profile : Pre-dissolve in DMSO (≤10% v/v final concentration) due to low aqueous solubility. For in vitro studies, dilute in PBS (pH 7.4) or cell culture medium .
  • Stability Testing : Assess stability via UV-Vis spectroscopy (λmax ~270 nm) under physiological conditions (37°C, pH 7.4) over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

  • Derivative Synthesis : Modify the 2-methylbenzyl or methoxy groups (e.g., replace with halogens or bulkier substituents) .
  • Biological Assays :
    • Enzyme Inhibition : Screen against COX-2 or LOX enzymes using fluorometric assays .
    • Receptor Binding : Use radioligand displacement assays (e.g., GPR68 antagonism, as seen in structurally similar compounds) .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .

Q. What strategies mitigate stability issues or decomposition during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Lyophilize for long-term stability .
  • Degradation Analysis : Use accelerated stability testing (40°C/75% RH for 1 month) with LC-MS to identify degradation products (e.g., hydrolyzed benzoic acid derivatives) .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and assess batch-to-batch purity via NMR/HPLC .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to confirm target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid
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3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid

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